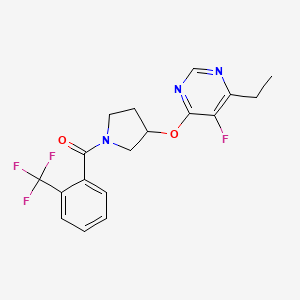

![molecular formula C18H18N2O5S3 B2928578 5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide CAS No. 2097898-99-0](/img/structure/B2928578.png)

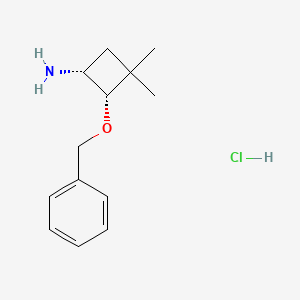

5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide” is a complex organic molecule. It contains two thiophene rings, which are five-membered rings containing four carbon atoms and a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the thiophene rings and other functional groups present in the molecule. Thiophene rings can participate in various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives generally have good thermal and chemical stability .Aplicaciones Científicas De Investigación

Studies on Organophosphorus Compounds

A study by El‐Barbary and Lawesson explores the synthesis of phosphorins from derivatives of 2-hydroxybenzoic acids, offering insights into the creation of heterocyclic phosphorus compounds with potential applications in materials science and catalysis (El‐Barbary & Lawesson, 1981).

Antimicrobial Activity of Sulfonamides

Krátký et al. designed and synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, demonstrating their antimicrobial activity against a range of bacteria and Mycobacterium species. This indicates potential applications in the development of new antimicrobial agents (Krátký et al., 2012).

Julia-Kocienski Olefination Reaction

Alonso et al. utilized 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, demonstrating their utility in synthesizing a variety of alkenes and dienes. This research has implications for organic synthesis, particularly in constructing complex molecular architectures (Alonso et al., 2005).

Sulfonated Nanofiltration Membranes

Liu et al. developed novel sulfonated thin-film composite nanofiltration membranes with improved water flux, demonstrating their efficacy in dye treatment applications. This suggests potential applications in water purification and the treatment of industrial effluents (Liu et al., 2012).

Glutaminase Inhibitors

Shukla et al. synthesized and evaluated BPTES analogs as glutaminase inhibitors, highlighting their potential in cancer therapy by attenuating the growth of lymphoma cells in vitro and in vivo. This research contributes to the development of novel therapeutic agents targeting metabolic pathways in cancer cells (Shukla et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiophene-based analogs have been shown to exhibit a variety of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Mode of Action

It’s known that the sulfone group can act as an electron-output site due to its strong electron-withdrawing ability . This property might influence the interaction of the compound with its targets.

Biochemical Pathways

Thiophene derivatives are known to play a vital role in various biological effects . They are involved in a wide range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties . Depending on the specific targets and mode of action, this compound could potentially exhibit similar effects.

Propiedades

IUPAC Name |

5-[(2-hydroxy-2,2-dithiophen-2-ylethyl)sulfamoyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S3/c1-25-14-7-6-12(10-13(14)17(19)21)28(23,24)20-11-18(22,15-4-2-8-26-15)16-5-3-9-27-16/h2-10,20,22H,11H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDWIMRTKHOVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2928495.png)

![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)

![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)

![6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2928500.png)

![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2928503.png)

![5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2928505.png)

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2928512.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928516.png)